![molecular formula C19H22N4O3S B2551056 1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034415-93-3](/img/structure/B2551056.png)
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadiazolo[3,4-c]pyridine as an Acceptor
Thiadiazolo[3,4-c]pyridine derivatives have been identified as novel electron acceptors with potential advantages over benzothiadiazole analogs. Research has shown that these compounds can be used to create donor-acceptor-type electrochromic polymers with low bandgaps and high coloration efficiency. One such polymer, poly(4,7-di(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine) (PEPTE), demonstrated favorable redox activity, stability, and very fast switching times, making it a promising candidate for neutral green electrochromic applications .
Synthesis and Antileukemic Activity
A series of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized and evaluated for their antileukemic activity. These compounds were characterized using various analytical techniques and tested against human leukemic cell lines. Some derivatives exhibited significant antiproliferative activity, with certain compounds showing excellent in vitro potency against leukemia cells, suggesting their potential as antileukemic agents .
Synthesis of 1,3,4-Thiadiazoles and Related Compounds
The synthesis of new 1,3,4-thiadiazole derivatives and other related compounds was reported using 1-{(5Z)-5-((4-methoxyphenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone as a starting material. These compounds were tested against tuberculosis based on molecular docking studies, indicating the versatility of 1,3,4-thiadiazole derivatives in the development of potential therapeutic agents .
Bicyclic [1,3,4]Thiadiazolo[3,2-a]Pyrimidine Analogues
A novel one-pot synthesis of bicyclic [1,3,4]thiadiazolo[3,2-a]pyrimidine analogues was developed. These compounds were characterized and evaluated for their antimicrobial and antioxidant activities. Several derivatives showed significant efficacy against various microbes and were identified as potent antioxidants, highlighting the therapeutic potential of these bicyclic thiadiazolopyrimidine derivatives .
Synthesis and Antimicrobial Activity of Pyrrolidine Derivatives
Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized and their antimicrobial activity was assessed. The compounds displayed interesting antibacterial activity against specific strains, including M. tuberculosis, with some compounds showing better activity than standard drugs. The study suggests that these pyrrolidine derivatives could serve as starting points for the development of new antimycobacterial agents .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research in heterocyclic chemistry has led to the synthesis of diverse compounds with potential biological and material applications. For example, Abdelhamid et al. (2016) discussed the synthesis of 1,3,4‐Thiadiazoles, pyrazolo[1,5‐a]pyrimidines, and other heterocycles from 1-(5-bromobenzofuran-2-yl)ethanone, showcasing the versatility of heterocyclic frameworks in generating novel compounds (Abdelhamid, Fahmi, & Baaiu, 2016).
Biological Activity Evaluation
Studies often extend to evaluating the synthesized compounds' biological activities, such as antimicrobial, antiviral, and antitumor effects. For instance, compounds synthesized through methodologies involving thiadiazoles and pyridines have been screened for their cytotoxicity and antimicrobial properties, indicating the potential for pharmaceutical applications (Govindhan et al., 2017).
Electrochromic Materials
The incorporation of thiadiazolo[3,4-c]pyridine units into electrochromic polymers exemplifies the application of heterocyclic compounds in material science. These materials demonstrate fast switching times and high coloration efficiency, suitable for electrochromic devices (Ming et al., 2015).
Propriétés
IUPAC Name |
1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-17-6-2-3-7-18(17)23(27(21,25)26)16-8-11-22(12-9-16)19(24)13-15-5-4-10-20-14-15/h2-7,10,14,16H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJSTLIZNVCGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

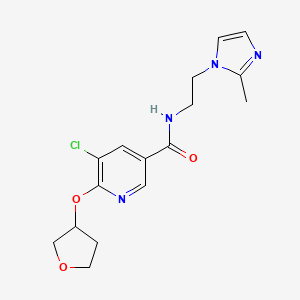
![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B2550977.png)
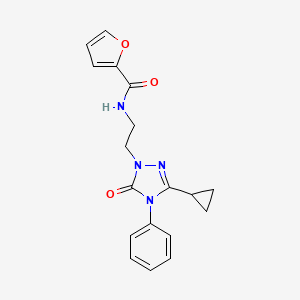
![N-(3-chlorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2550981.png)
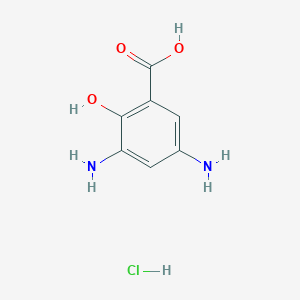
![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)
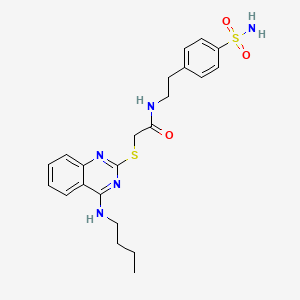

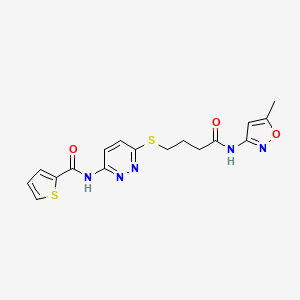
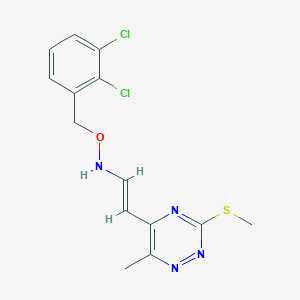
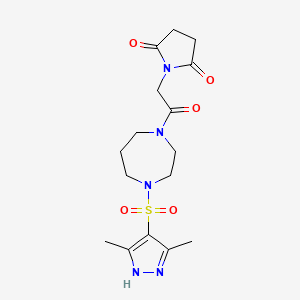
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)